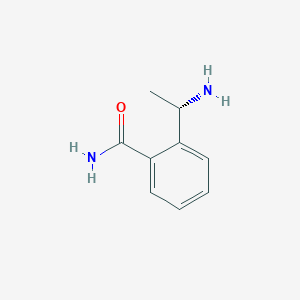

(S)-2-(1-aminoethyl)benzamide hydrochloride

Description

(S)-2-(1-Aminoethyl)benzamide hydrochloride is a chiral benzamide derivative characterized by an (S)-configured aminoethyl group attached to the benzamide core. Its molecular formula is C₉H₁₃ClN₂O (molar mass: 212.67 g/mol), with a structure that prioritizes stereoselective interactions in biological systems . The (S)-enantiomer’s configuration may enhance target specificity compared to racemic analogs, though detailed pharmacological data remain under investigation .

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]benzamide |

InChI |

InChI=1S/C9H12N2O/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m0/s1 |

InChI Key |

WKUSVOTZRWAGAV-LURJTMIESA-N |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1C(=O)N)N |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1-aminoethyl)benzamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (S)-2-(1-aminoethyl)benzamide.

Reaction Conditions: The compound is synthesized through a series of reactions, including amination and acylation. The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon.

Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-2-(1-aminoethyl)benzamide hydrochloride may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.

Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.

Quality Control: Employing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1-aminoethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The benzamide moiety can be reduced to form benzylamine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of benzylamine derivatives.

Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

(S)-2-(1-aminoethyl)benzamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-2-(1-aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound primarily targets enzymes and receptors involved in various biochemical pathways.

Pathways Involved: It modulates pathways related to neurotransmission, inflammation, and cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial and Anticancer Benzamide Derivatives

2-Azetidinone-based benzamides, such as N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide (Compound 4), exhibit potent antimicrobial activity (MIC: 2–8 µg/mL against bacterial and fungal strains) and moderate anticancer effects (IC₅₀: 25–50 µM against MCF7 cells) . In contrast, (S)-2-(1-aminoethyl)benzamide hydrochloride lacks the azetidinone ring, which is critical for antimicrobial potency in QSAR models. Topological parameters like the Balaban index (J) and molecular connectivity indices (⁰χv, ¹χv) govern activity in azetidinone derivatives, suggesting that the simpler structure of the target compound may limit its antimicrobial efficacy .

| Parameter | Azetidinone Derivative (4) | (S)-2-(1-Aminoethyl)benzamide HCl |

|---|---|---|

| Molecular Formula | C₁₉H₁₇Cl₂N₃O₃ | C₉H₁₃ClN₂O |

| Antimicrobial Activity (MIC) | 2–8 µg/mL | Not reported |

| Anticancer Activity (IC₅₀) | 25–50 µM | Under study |

| Key Structural Feature | Azetidinone ring | Aminoethyl group |

Neuroleptic Benzamide Derivatives

MD 790501, a neuroleptic benzamide, shows potent dopamine receptor antagonism (ED₅₀: 0.1–0.5 mg/kg in rodent models), surpassing haloperidol in efficacy . Its structure includes a bicyclic octane moiety, which enhances blood-brain barrier penetration. The target compound’s aminoethyl group may confer milder neuroleptic effects due to reduced lipophilicity and differing receptor affinity. Notably, MD 790501 induces catalepsy at higher doses (10 mg/kg), whereas (S)-2-(1-aminoethyl)benzamide’s safety profile remains uncharacterized .

Cognitive-Enhancing Benzamide Derivatives

Lecozotan hydrochloride (C₂₈H₂₉N₅O₃·HCl), a 5-HT₁A antagonist, improves cognitive deficits in Alzheimer’s models via selective receptor blockade . Its complex structure includes a pyridinyl group and a piperazinyl-dihydrobenzodioxin chain, enabling high receptor specificity. The target compound’s simpler scaffold may limit 5-HT₁A affinity but could offer advantages in synthetic accessibility and metabolic stability .

Structural Analogs

- 2-(Aminomethyl)benzamide hydrochloride (C₈H₁₁ClN₂O): A simpler analog lacking the chiral center. It shows irritant properties and is used in intermediate synthesis, highlighting the importance of stereochemistry in the target compound’s biological activity .

- (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride: Features a hydroxyethyl group instead of aminoethyl, demonstrating how minor structural changes alter solubility and target engagement .

Research Findings and Implications

- QSAR Insights: Azetidinone derivatives rely on topological descriptors for antimicrobial activity, whereas neuroleptic benzamides depend on lipophilic substituents for CNS penetration . The target compound’s activity may hinge on its aminoethyl group’s hydrogen-bonding capacity and chiral specificity.

- Therapeutic Potential: While less potent in antimicrobial/anticancer roles compared to azetidinone derivatives, (S)-2-(1-aminoethyl)benzamide hydrochloride could fill gaps in neuropsychiatric or cognitive disorders due to its enantiopure structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.